4-(羟甲基)-1-甲基吡啶碘化物

描述

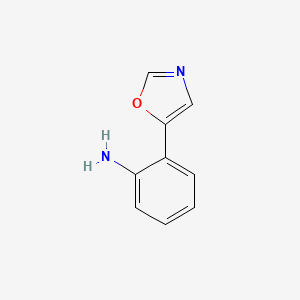

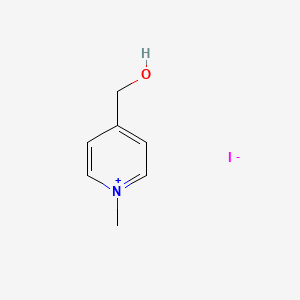

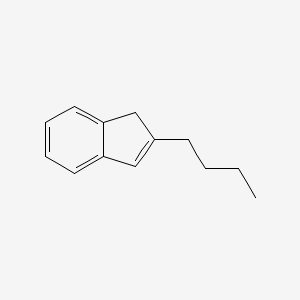

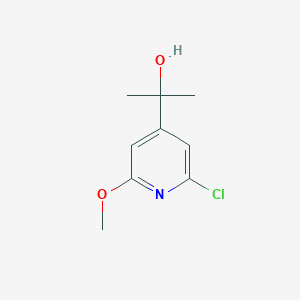

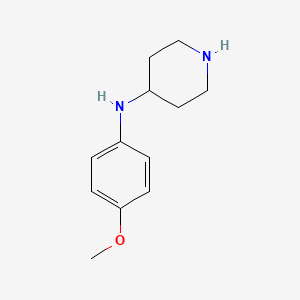

“4-(Hydroxymethyl)-1-methylpyridinium iodide” is likely a pyridinium salt, which consists of a positively charged pyridinium ion and a negatively charged iodide ion. The pyridinium ion is derived from pyridine, a six-membered ring with one nitrogen atom and five carbon atoms. The “4-(Hydroxymethyl)” indicates a -CH2OH group attached to the 4th carbon of the pyridine ring, and the “1-methyl” indicates a -CH3 group attached to the nitrogen atom in the ring .

Synthesis Analysis

The synthesis of such a compound might involve the reaction of 4-hydroxymethylpyridine with methyl iodide, which would introduce the methyl group onto the nitrogen atom, forming the pyridinium ion .Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridinium ring substituted with a hydroxymethyl group at the 4th position and a methyl group at the nitrogen atom. The iodide ion would be associated with the pyridinium ion through ionic bonding .Chemical Reactions Analysis

As a pyridinium salt, this compound might participate in various chemical reactions. For example, it could act as a source of “4-(Hydroxymethyl)pyridine” under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As a salt, it would likely be solid at room temperature and highly soluble in water .科学研究应用

光动力应用

4-(羟甲基)-1-甲基吡啶碘化物被用于合成用于光动力应用的新化合物。例如,其衍生物被用于合成芳基偶氮甲氰染料,这些染料由于其溶剂致色性行为和互变异构结构而具有作为分子光探针的潜力 (Altalbawy et al., 2016)。此外,它已被用于含有卟啉载荷纳米颗粒的水凝胶中,用于局部光动力疗法,展现出在临床应用中的优异特性 (González-Delgado等,2016)。

晶体结构和化学性质

其衍生物在研究晶体结构和化学性质方面也具有重要意义。对1,1′,1″-三甲基-4,4′,4″-(1,3,5-三嗪-2,4,6-三基)三吡啶三碘化物等化合物的研究表明其在理解晶体形成和稳定性方面的实用性 (Nguyen et al., 2016)。

绿色化学和环境应用

在绿色化学中,4-(羟甲基)-1-甲基吡啶碘化物的衍生物为环保解决方案做出了贡献。一个例子是合成1-丁基-2-甲基吡啶碘化物,用作绿色合成的新型离子液体,在无溶剂条件下 (Nikoofar & Peyrovebaghi, 2019)。此外,其在制备纳米复合材料用于光催化降解污染物中的应用展示了其在环境修复中的潜力 (Razi, Zinatloo-Ajabshir, & Salavati‐Niasari, 2017)。

腐蚀抑制

该化合物的用途延伸到腐蚀抑制领域,其中其衍生物,如交联聚(N-烷基-4-乙烯基吡啶)碘化物,在酸性溶液中显示出减少钢铁腐蚀的有效性,说明了其在工业应用中的重要性 (Hamidi et al., 2020)。

生物化学和分子探针

在生物化学中,它作为荧光探针的构建块,用于研究蛋白质结构动态和线粒体pH成像。通过使用4-(羟甲基)-1-甲基吡啶碘化物的衍生物合成线粒体靶向pH荧光探针,展示了其在可视化活细胞中线粒体pH波动方面的pH依赖行为和有效性 (Lin et al., 2018)。这些应用突显了该化合物在先进生化研究和诊断中的重要性。

非线性光学材料

4-(羟甲基)-1-甲基吡啶碘化物的衍生物在有机非线性光学(NLO)材料的开发中也具有重要意义。使用pillar[5]芳烃来封装NLO分子,包括该化合物的衍生物,展示了在固态NLO材料中对中心对称排列的操控,这在光电子学中具有潜在应用 (Liang et al., 2023)。

化学反应和合成

此外,其衍生物已在化学反应中得到探索,如用于合成3-氨基-2,3-二氢苯并呋喃的[4+1]环化反应,展示了该化合物在有机合成和药物应用中的多功能性 (Fang et al., 2022)。

作用机制

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds between two organic compounds .

Mode of Action

In the context of suzuki–miyaura coupling, the compound may participate in the reaction as an electrophile . The palladium catalyst facilitates the oxidative addition of the electrophilic organic group, forming a new palladium-carbon bond .

Biochemical Pathways

It’s known that similar compounds can participate in various chemical reactions, such as the suzuki–miyaura coupling . This reaction is a key step in many synthetic pathways, leading to the formation of complex organic compounds .

Pharmacokinetics

The compound’s iodide component may be transported in the body via mechanisms similar to those used by other iodide-containing compounds .

Result of Action

The compound’s participation in chemical reactions such as the suzuki–miyaura coupling can lead to the formation of complex organic compounds . These compounds may have various effects depending on their specific structures and properties.

安全和危害

未来方向

属性

IUPAC Name |

(1-methylpyridin-1-ium-4-yl)methanol;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10NO.HI/c1-8-4-2-7(6-9)3-5-8;/h2-5,9H,6H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDTZZNZCVUGIF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)CO.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538303 | |

| Record name | 4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6457-57-4 | |

| Record name | 4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine](/img/structure/B1314404.png)